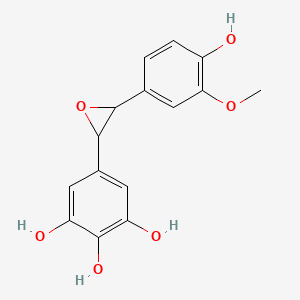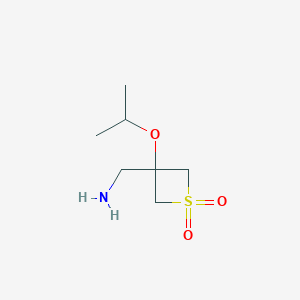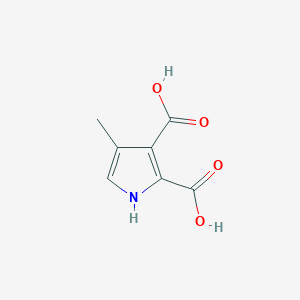![molecular formula C23H38N2O7Si2 B13066055 (Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate](/img/structure/B13066055.png)
(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate involves multiple steps, including the formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin core and the subsequent attachment of the ethyl acetate group. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound may be used in studies related to enzyme interactions and the development of enzyme inhibitors. Its complex structure makes it a valuable tool for understanding the mechanisms of enzyme activity and inhibition.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological molecules could lead to the development of new drugs for various diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific characteristics, such as increased strength or improved chemical resistance.
作用機序
The mechanism of action of (Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate include other furo[3,2-f][1,3,5,2,4]trioxadisilocin derivatives and compounds containing the dihydropyrimidinyl group .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions.
特性
分子式 |
C23H38N2O7Si2 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
(2Z)-2-[(6aS,8S,9aS)-8-(2,4-dioxopyrimidin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetaldehyde |
InChI |
InChI=1S/C23H38N2O7Si2/c1-14(2)33(15(3)4)29-13-19-21(31-34(32-33,16(5)6)17(7)8)18(10-12-26)22(30-19)25-11-9-20(27)24-23(25)28/h9-12,14-17,19,21-22H,13H2,1-8H3,(H,24,27,28)/b18-10-/t19-,21-,22-/m0/s1 |
InChIキー |
VHWRERJXYWLJLF-YCQPTIOBSA-N |
異性体SMILES |
CC(C)[Si]1(OC[C@H]2[C@H](/C(=C/C=O)/[C@H](O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
正規SMILES |
CC(C)[Si]1(OCC2C(C(=CC=O)C(O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13065981.png)
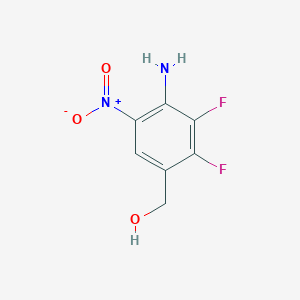
![1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065983.png)

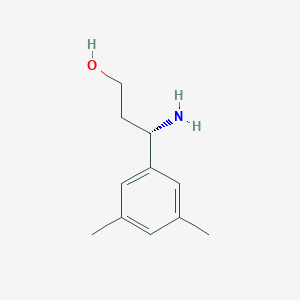
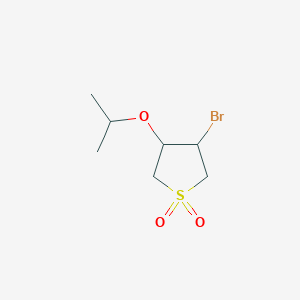


![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
